REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[CH3:19][C:20]([CH3:30])([CH2:26][O:27]CC)[C:21]([O:23][CH2:24][CH3:25])=O>C1COCC1.O.C(O)(=O)C>[CH3:19][C:20]([CH3:30])([CH2:21][O:23][CH2:24][CH3:25])[C:26](=[O:27])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|
Name
|
|
Quantity
|
7.18 g
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
35.7 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ethyl 2,2-dimethyl-4-oxahexanoate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(COCC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (120 ml) and water (30 ml) were added to the residue
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (50 ml) and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue (b.p. 106°-110° C./0.4 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(COCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.6 mmol | |
AMOUNT: MASS | 4.19 g | |
YIELD: PERCENTYIELD | 72.2% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |